
Amylostatin XG octaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amylostatin XG octaacetate is a complex organic compound with the molecular formula C39H53NO23 and a molecular weight of 903.83 g/mol . It is a derivative of Amylostatin XG, which is an analogue of the α-glucosidase inhibitor, Acarbose . This compound is characterized by its red solid appearance and is soluble in solvents like chloroform, dichloromethane, and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves dissolving Amylostatin XG in a carbonate buffer under deoxygenated conditions, followed by the addition of sodium sulfite and o-phenylenediamine . The reaction mixture is then heated to 100°C for one hour, cooled, and extracted with n-butanol . The final product is obtained after evaporation and purification using thin-layer chromatography .
Industrial Production Methods
Industrial production of Amylostatin XG octaacetate typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Amylostatin XG octaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives under alkaline conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium sulfite and o-phenylenediamine in a carbonate buffer at 100°C.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Amylostatin XG octaacetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Amylostatin XG octaacetate exerts its effects primarily through the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, thereby helping to regulate blood sugar levels . The molecular targets include the active site of α-glucosidase, where the compound binds and prevents substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Acarbose: Another α-glucosidase inhibitor with a similar mechanism of action.
Miglitol: A smaller molecule that also inhibits α-glucosidase but with different pharmacokinetic properties.
Voglibose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Uniqueness
Amylostatin XG octaacetate is unique due to its complex structure and multiple acetyl groups, which provide enhanced stability and solubility compared to other α-glucosidase inhibitors . Its ability to form various derivatives through chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C39H53NO23 |
|---|---|
Peso molecular |
903.8 g/mol |
Nombre IUPAC |
[(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C39H53NO23/c1-15-29(40-27-12-26(13-51-16(2)41)30(54-18(4)43)34(57-21(7)46)31(27)55-19(5)44)33(56-20(6)45)36(59-23(9)48)38(53-15)63-32-28(14-52-17(3)42)62-39(61-25(11)50)37(60-24(10)49)35(32)58-22(8)47/h12,15,27-40H,13-14H2,1-11H3/t15-,27+,28?,29-,30+,31+,32-,33?,34+,35?,36?,37?,38-,39-/m1/s1 |
Clave InChI |
ZOSQTCORBALTFN-HWCAZGGHSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@H](C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]3C=C([C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC3C=C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


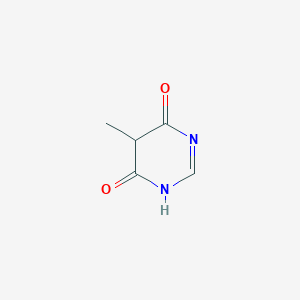
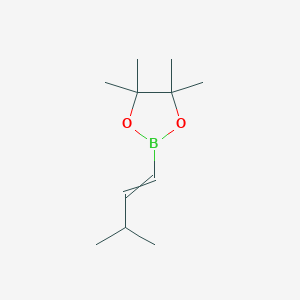
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
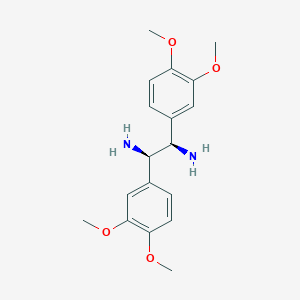
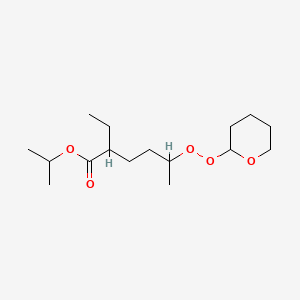
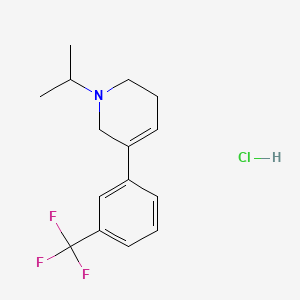
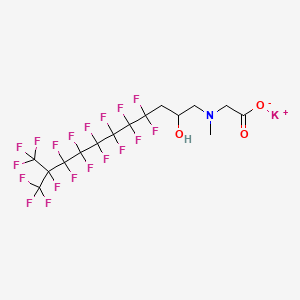
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)


![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)
